molecular formula C11H16N4O2 B12845717 1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine

1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine

Cat. No.: B12845717
M. Wt: 236.27 g/mol
InChI Key: XDIWIVZFIBUVFB-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine typically involves the nitration of a pyridine derivative followed by a coupling reaction with a piperazine derivative. The reaction conditions often include the use of strong acids or bases, solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale nitration and coupling processes, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitro derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .

Scientific Research Applications

1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The piperazine ring can interact with biological receptors, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-(3-nitropyridin-2-yl)piperazine: Similar structure but with different substitution patterns on the pyridine ring.

    1-Methyl-4-(5-nitropyridin-2-yl)piperazine: Another nitro-substituted piperazine derivative with different positional isomerism.

    3-Methyl-1-(5-nitropyridin-2-yl)piperazine:

Properties

IUPAC Name

1-methyl-4-(3-methyl-5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-9-7-10(15(16)17)8-12-11(9)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIWIVZFIBUVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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